Diethyl 4-bromopyridine-2,6-dicarboxylate
Overview
Description
Diethyl 4-bromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12BrNO4 and a molecular weight of 302.12 g/mol . It is a white crystalline substance with a melting point of 95-96°C and a predicted boiling point of 391.9±37.0°C . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-bromopyridine-2,6-dicarboxylate can be synthesized from 2,6-pyridinedicarboxylic acid, 4-hydroxy-, 2,6-diethyl ester . The synthesis involves the bromination of the starting material using phosphorus pentabromide (PBr5) as the brominating agent . The reaction is typically carried out in an inert solvent such as isopropyl ether at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-bromopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield diethyl 4-aminopyridine-2,6-dicarboxylate, while oxidation reactions can produce diethyl 4-bromopyridine-2,6-dicarboxylic acid .
Scientific Research Applications
Diethyl 4-bromopyridine-2,6-dicarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diethyl 4-bromopyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different derivatives that exert their effects through specific interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-chloropyridine-2,6-dicarboxylate: Similar in structure but with a chlorine atom instead of bromine.
Diethyl 4-fluoropyridine-2,6-dicarboxylate: Contains a fluorine atom instead of bromine.
Diethyl 4-iodopyridine-2,6-dicarboxylate: Contains an iodine atom instead of bromine.
Uniqueness
Diethyl 4-bromopyridine-2,6-dicarboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various substitution reactions, making the compound a versatile building block in organic synthesis . Additionally, the compound’s physical properties, such as melting and boiling points, are influenced by the presence of the bromine atom, distinguishing it from its halogenated counterparts .
Properties
IUPAC Name |
diethyl 4-bromopyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEHJCKDEUHHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549644 | |
Record name | Diethyl 4-bromopyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112776-83-7 | |
Record name | Diethyl 4-bromopyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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